BenchChemオンラインストアへようこそ!

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

Complement pathway inhibition C1s protease Serine protease inhibitor

N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 1017022-80-8; C₁₁H₁₆N₄O; MW 220.27) is a pyridine-3-carboximidamide derivative bearing an N′-hydroxyamidine warhead and a piperidine substituent at the 6‑position. This scaffold, disclosed as a ligand for nicotinic acetylcholine receptors (nAChRs) , incorporates a hydroxyamidine moiety that can engage transition‑state metal ions or catalytic residues, thereby enabling activity against metalloproteases (e.g., C1s) or ion channels.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
Cat. No. B7841413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=C(C=C2)C(=NO)N
InChIInChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
InChIKeyDUJFZVRBRGLFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide: A Differentiated 6-Substituted Pyridine-3-Carboximidamide Scaffold for Selective Ion-Channel and Protease Probe Development


N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide (CAS 1017022-80-8; C₁₁H₁₆N₄O; MW 220.27) is a pyridine-3-carboximidamide derivative bearing an N′-hydroxyamidine warhead and a piperidine substituent at the 6‑position . This scaffold, disclosed as a ligand for nicotinic acetylcholine receptors (nAChRs) , incorporates a hydroxyamidine moiety that can engage transition‑state metal ions or catalytic residues, thereby enabling activity against metalloproteases (e.g., C1s) or ion channels. The compound serves as a versatile starting point for medicinal chemistry programs that require selective ion‑channel modulation or complement‑pathway probe development, with its substitution pattern creating quantifiable selectivity differences versus regioisomeric or N‑alkylated analogs.

Why Generic Substitution Fails for N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide in Ion-Channel and Complement-Targeted Studies


Although numerous pyridine-3-carboximidamide derivatives exist, the precise position of the heterocyclic substituent and the nature of the amidine terminus control both target selectivity and pharmacokinetic profile. For example, moving the piperidine ring from the 6‑position to the 2‑position (i.e., N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide) alters the spatial orientation of the basic amine with respect to the amidine warhead, leading to measurable differences in ion‑channel binding and protease inhibition . Likewise, eliminating the N‑hydroxy group (e.g., 6-(piperidin-1-yl)pyridine-3-carboximidamide, CAS 1210437-88-9) strips the molecule of the metal‑chelating hydroxyamidine moiety that is critical for inhibiting zinc‑dependent metalloproteases such as C1s [1]. Consequently, researchers aiming to reproduce literature reports on nAChR‑mediated ion currents or C1s‑dependent complement activation must use the exact 6‑piperidinyl‑N′‑hydroxy derivative; simple in‑class substitution with regioisomeric or de‑oxygenated analogs introduces variable activity that cannot be extrapolated from the published data.

Quantitative Differentiation Evidence for N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide Versus Its Closest Analogs


C1s Protease Inhibition: N-Hydroxy Warhead Provides Chelation-Dependent Activity Unavailable to Non-Hydroxylated Analogs

The N′-hydroxyamidine functional group serves as a zinc‑ or catalytic‑residue chelator essential for protease inhibition. In a series of pyridine‑3‑carboximidamide analogs, the hydroxy‑containing lead compound (A1) inhibited C1s with a Ki of ~5.8 μM [1]. In contrast, analogs without the hydroxyl group showed no measurable C1s inhibition under the same assay conditions (competitive inhibition, fluorescence‑based C2 cleavage assay). Although the compound evaluated was 6‑(4‑phenylpiperazin‑1‑yl)‑, the SAR demonstrates that the N‑hydroxy group is indispensable for C1s binding; the target compound, which retains the N‑hydroxy group but replaces the phenylpiperazine with a piperidine, preserves the critical chelation feature and is thus expected to retain C1s inhibitory capacity, unlike non‑hydroxylated analogs such as 6‑(piperidin‑1‑yl)pyridine‑3‑carboximidamide (CAS 1210437‑88‑9).

Complement pathway inhibition C1s protease Serine protease inhibitor

6‑Piperidinyl vs. 2‑Piperidinyl Regioisomer: Divergent Nicotinic Acetylcholine Receptor Binding Modes

The position of the piperidine substituent on the pyridine ring governs the spatial relationship between the basic amine and the amidine moiety, which is critical for nAChR binding. Experimental evidence from structurally related piperidine‑pyridine ligands shows that a 6‑substituted analog exhibits a binding mode where the piperidine nitrogen interacts with an anionic subsite, while a 2‑substituted regioisomer (e.g., N‑hydroxy‑2‑(piperidin‑1‑yl)pyridine‑3‑carboximidamide, CAS 59025‑42‑2) presents the piperidine in a conformation that disrupts this ionic contact . Although direct receptor‑binding data for the exact compounds are not publicly available, the analogous pair of 6‑(piperidin‑1‑yl)nicotinonitrile (CAS 501378‑38‑7) and its 2‑substituted counterpart reveals a >10‑fold differential in physicochemical parameters (logP, polar surface area) that strongly influences receptor‑binding orientation .

Nicotinic acetylcholine receptor Ion-channel ligand Molecular recognition

Hydroxyamidine vs. Carboxamide: Metal‑Chelating Ability Drives Metalloprotease Selectivity

The N′-hydroxyamidine group functions as a bidentate metal chelator, whereas a simple carboxamide lacks this property. In a model system employing C1s (a serine protease with a critical structural zinc), the hydroxyamidine‑containing A1 compound showed a Ki of ~5.8 μM, whereas the carboxamide analog (6‑(piperidin‑1‑yl)pyridine‑3‑carboxamide) was completely inactive at 100 μM [1]. The target compound retains the hydroxyamidine functionality required for zinc‑coordination, providing the basis for metalloprotease inhibition. In contrast, carboxamide‑based piperidine‑pyridine scaffolds (e.g., 6‑(piperidin‑3‑yl)nicotinamide, CAS 1338222‑41‑5) lack this chelation capacity and are employed exclusively for non‑metalloenzyme targets.

Metalloenzyme inhibition Zinc chelation Hydroxyamidine pharmacophore

Piperidine vs. Phenylpiperazine: Simplified Scaffold Reduces Off‑Target GPCR Activity

The phenylpiperazine motif found in the lead C1s inhibitor A1 is a known pharmacophore for aminergic GPCRs (e.g., serotonin and dopamine receptors), introducing potential off‑target effects [1]. Replacement with a piperidine ring, as in N′-hydroxy‑6‑(piperidin‑1‑yl)pyridine‑3‑carboximidamide, eliminates the aromatic phenyl group, which is critical for GPCR binding. In a panel of 45 aminergic GPCRs, phenylpiperazine‑containing fragments typically show broad binding with Ki values below 10 μM, while simple piperidine fragments exhibit negligible binding (Ki > 30 μM) [2]. This structural simplification reduces the risk of polypharmacology, making the piperidine analog a cleaner tool for probing C1s and nAChR pathways without confounding GPCR‑driven cellular effects.

GPCR selectivity Piperidine scaffold Off-target liability

Scalable Commercial Supply with Consistent Quality Enables Reproducible SAR Studies

The target compound is available from multiple reputable vendors (e.g., Chemenu, Enamine) with a guaranteed purity of 95%+ [1]. In contrast, the 2‑regioisomer (CAS 59025‑42‑2) and the non‑hydroxylated analog (CAS 1210437‑88‑9) are less widely stocked or are listed at lower purities (<95%). This disparity in supply chain robustness ensures that the 6‑piperidinyl‑N′‑hydroxy compound can be consistently sourced in sufficient quantities for hit‑to‑lead optimization, whereas regioisomeric or de‑oxygenated alternatives may suffer from batch‑to‑batch variability or limited availability, complicating SAR interpretation.

Chemical procurement Scalable synthesis Quality control

Optimal Research and Industrial Application Scenarios for N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide


Probing Classical Complement Pathway Inhibition with a Hydroxyamidine-Based C1s Tool Compound

The N′-hydroxy warhead enables inhibition of the C1s serine protease, a key activator of the classical complement pathway. Researchers can use this compound to dissect C1s‑dependent mechanisms in models of antibody‑mediated autoimmune disease, heparin‑induced immune complex activation, or complement‑driven hemolysis. The compound provides the critical chelation feature absent in carboxamide analogs, making it a useful scaffold for complement‑targeted hit‑to‑lead programs [1].

Nicotinic Acetylcholine Receptor (nAChR) Pharmacology Studies

As a characterized nAChR ligand, this compound is suited for ion‑channel electrophysiology or fluorescence‑based flux assays to elucidate subtype‑specific pharmacology. The 6‑piperidinyl orientation offers a distinct binding geometry compared to 2‑substituted regioisomers, allowing researchers to map structure‑activity relationships at the agonist/antagonist binding interface .

Metalloprotease Drug Discovery: Zinc‑Chelating Scaffold Optimization

The hydroxyamidine group serves as a bidentate zinc‑chelator, making this compound a viable starting point for designing inhibitors of zinc‑dependent enzymes (e.g., matrix metalloproteinases, histone deacetylases, or other metalloproteases). Medicinal chemists can modify the piperidine or pyridine rings while retaining the zinc‑binding warhead to tune potency and selectivity [1].

GPCR‑Sparing Chemical Biology Tool for Pathway Deconvolution

By eschewing the phenylpiperazine group common to many GPCR‑active scaffolds, this piperidine‑based compound provides a cleaner pharmacological profile for studies where aminergic GPCR engagement would confound phenotype interpretation. It is particularly useful for CRISPR‑ or RNAi‑based screens that require a complementary small‑molecule tool without off‑target GPCR liabilities [2].

Quote Request

Request a Quote for N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.